molecular formula C5H9N5 B14904681 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethanamine

2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethanamine

Cat. No.: B14904681
M. Wt: 139.16 g/mol
InChI Key: HUYPLEHTOBRFKU-UHFFFAOYSA-N
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Description

2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrazines. Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical reactions and applications. This compound, in particular, has gained attention due to its stability and reactivity, making it a useful reagent in synthetic chemistry and bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine typically involves the reaction of 6-methyl-1,2,4,5-tetrazine with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 6-methyl-1,2,4,5-tetrazine and ethylamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under an inert atmosphere to prevent oxidation.

    Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-40°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the tetrazine ring into more reduced forms, such as dihydrotetrazines.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, conducted in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dihydrotetrazines. Substitution reactions can result in various alkyl or acyl derivatives.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1,2,4,5-tetrazin-3-yl)ethan-1-amine involves its reactivity with strained alkenes through inverse electron demand Diels-Alder cycloaddition reactions . This reaction forms a stable covalent linkage, making it useful in various applications. The molecular targets and pathways involved include the formation of stable adducts with biomolecules, which can be utilized in labeling and imaging techniques.

Properties

Molecular Formula

C5H9N5

Molecular Weight

139.16 g/mol

IUPAC Name

2-(6-methyl-1,2,4,5-tetrazin-3-yl)ethanamine

InChI

InChI=1S/C5H9N5/c1-4-7-9-5(2-3-6)10-8-4/h2-3,6H2,1H3

InChI Key

HUYPLEHTOBRFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)CCN

Origin of Product

United States

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